

solubility of N-methyl-N-(t-Boc)-PEG4-acid in organic solvents

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Compound of Interest

Compound Name: *N-methyl-N-(t-Boc)-PEG4-acid*

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An In-depth Technical Guide to the Solubility of **N-methyl-N-(t-Boc)-PEG4-acid** in Organic Solvents

Introduction

N-methyl-N-(t-Boc)-PEG4-acid is a heterobifunctional linker commonly employed in the fields of medicinal chemistry and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^[1] PROTACs are novel therapeutic agents that utilize the ubiquitin-proteasome system to selectively degrade target proteins.^[1] The linker component of a PROTAC, such as **N-methyl-N-(t-Boc)-PEG4-acid**, plays a crucial role in bridging the target protein ligand and the E3 ubiquitin ligase ligand, and its physicochemical properties, including solubility, are critical for the successful synthesis, purification, and biological activity of the final conjugate.

This technical guide provides a comprehensive overview of the predicted solubility of **N-methyl-N-(t-Boc)-PEG4-acid** in a range of common organic solvents. Due to the limited availability of direct quantitative solubility data for this specific molecule, this document leverages data from structurally analogous compounds to provide a robust predictive assessment of its solubility characteristics.

Molecular Structure and its Influence on Solubility

The solubility of **N-methyl-N-(t-Boc)-PEG4-acid** is governed by the interplay of its distinct structural components:

- **N-methyl Group:** The presence of a methyl group on the nitrogen atom slightly increases the lipophilicity of that portion of the molecule.
- **tert-Butyloxycarbonyl (t-Boc) Group:** This bulky, non-polar protecting group significantly contributes to the molecule's solubility in lipophilic (non-polar) organic solvents.^[2]
- **Polyethylene Glycol (PEG4) Linker:** The four-unit polyethylene glycol chain is highly flexible and hydrophilic. This feature is a primary determinant of the molecule's solubility, enhancing its miscibility in a broad range of polar organic solvents through hydrogen bonding with solvent molecules.^{[2][3]} The hydrophilic nature of the PEG spacer is known to increase the aqueous solubility of the overall compound.^{[4][5][6]}
- **Carboxylic Acid Terminus:** The terminal carboxylic acid group is polar and capable of acting as a hydrogen bond donor and acceptor. This functional group enhances solubility in polar protic solvents.

Based on these structural features, a high degree of solubility can be anticipated in polar organic solvents.

Inferred Solubility Data

The following table summarizes the predicted solubility of **N-methyl-N-(t-Boc)-PEG4-acid** in various organic solvents. This assessment is based on the known solubility of structurally similar PEGylated molecules.^[2]

Solvent Classification	Solvent	Predicted Solubility	Rationale
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	Readily Soluble	The high polarity and hydrogen bond accepting capability of DMSO will strongly interact with the PEG chain and carboxylic acid group. Structurally similar Boc-protected PEG amides show high solubility in DMSO. [2]
	Dimethylformamide (DMF)	Readily Soluble	Similar to DMSO, DMF is a polar aprotic solvent that will effectively solvate the molecule.
	Acetonitrile (ACN)	Soluble	While less polar than DMSO or DMF, ACN is expected to be a good solvent due to interactions with the PEG linker.
Chlorinated	Dichloromethane (DCM)	Readily Soluble	The t-Boc group and the carbon backbone contribute to solubility in chlorinated solvents. Closely related PEGylated amines are known to be soluble in DCM. [2]
Polar Protic	Methanol (MeOH)	Soluble	The hydroxyl group of methanol can form hydrogen bonds with

the ether oxygens of the PEG chain and the carboxylic acid, promoting solubility.

Ethanol (EtOH)	Soluble	Similar to methanol, ethanol will act as a good solvent due to its ability to form hydrogen bonds.
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Non-polar	Ethyl Acetate (EtOAc)	Moderately Soluble	The ester functionality and alkyl chain of ethyl acetate will have favorable interactions with the t-Boc group and parts of the PEG chain, though solubility may be less than in more polar solvents.
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Hexanes	Sparingly Soluble	The largely non-polar nature of hexanes will not effectively solvate the polar PEG chain and carboxylic acid, leading to poor solubility despite the presence of the t-Boc group.
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Experimental Protocol for Solubility Determination

For applications requiring precise quantitative solubility data, the following experimental protocol is recommended.

Objective: To determine the approximate solubility of **N-methyl-N-(t-Boc)-PEG4-acid** in a selection of organic solvents at a specified temperature (e.g., room temperature).

Materials:

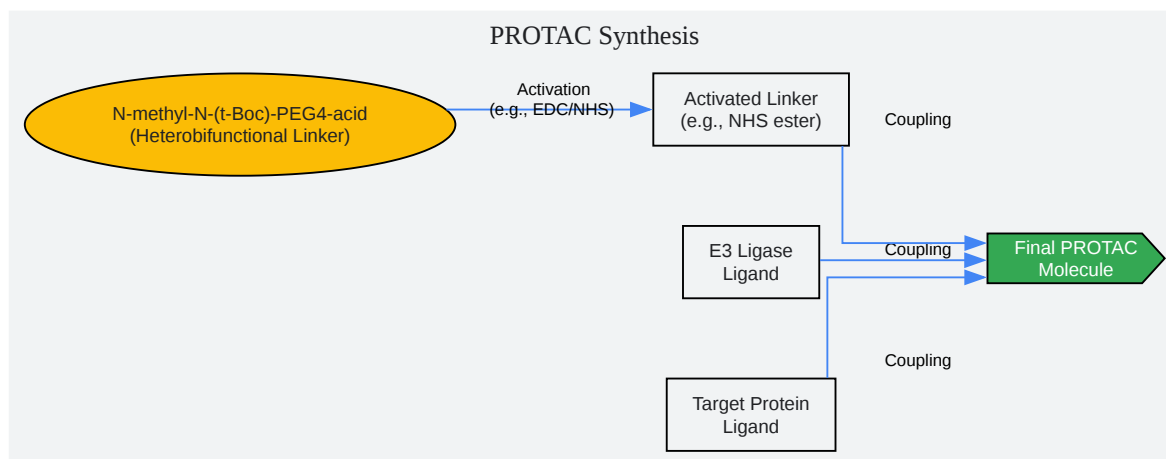
- **N-methyl-N-(t-Boc)-PEG4-acid**
- Analytical balance
- A series of small, sealable glass vials
- Volumetric flasks and pipettes
- The organic solvents to be tested (e.g., DMSO, DMF, DCM, Methanol)
- Vortex mixer
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

Methodology:

- Preparation of Saturated Solutions:
 - Accurately weigh an excess amount of **N-methyl-N-(t-Boc)-PEG4-acid** (e.g., 10-20 mg) into a pre-weighed glass vial.
 - Add a known volume of the selected organic solvent (e.g., 1.0 mL) to the vial.
 - Seal the vial tightly to prevent solvent evaporation.
 - Agitate the mixture vigorously using a vortex mixer for 2-3 minutes.
 - Allow the vial to equilibrate at the desired temperature for at least 24 hours to ensure saturation is reached. Intermittent shaking is recommended.
- Sample Processing:

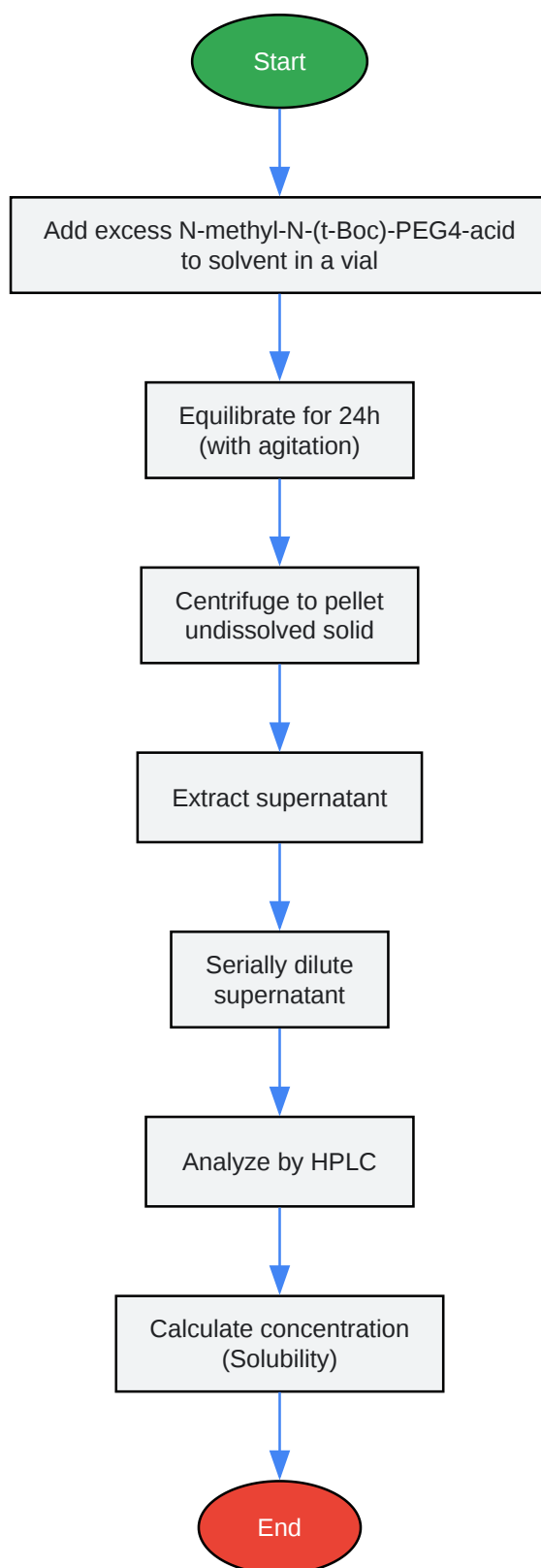
- After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid.
- Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the excess solid.
- Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid pellet.
- Quantitative Analysis:
 - Perform a precise serial dilution of the supernatant with the same solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC).
 - Analyze the diluted samples by HPLC to determine the concentration of **N-methyl-N-(t-Boc)-PEG4-acid**.
 - Calculate the original concentration in the saturated solution by accounting for the dilution factor. The resulting value represents the solubility of the compound in that solvent, typically expressed in mg/mL or mol/L.

Visualizations



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Caption: Workflow for PROTAC synthesis using a heterobifunctional linker.



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Caption: Experimental workflow for determining compound solubility.

Conclusion

While direct, quantitative solubility data for **N-methyl-N-(t-Boc)-PEG4-acid** is not widely published, a strong predictive assessment can be made based on its molecular structure and the known properties of analogous PEGylated compounds. It is anticipated to be readily soluble in common polar aprotic and chlorinated organic solvents such as DMSO, DMF, and DCM, and soluble in polar protic solvents like methanol and ethanol. For research and development applications where precise solubility is a critical parameter, it is strongly recommended that researchers perform their own solubility tests using the detailed experimental protocol outlined in this guide.

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